molecular formula C21H29NO5 B3022752 2-(1-(Tert-Butoxycarbonyl)-6-Methoxy-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid CAS No. 1160247-48-2

2-(1-(Tert-Butoxycarbonyl)-6-Methoxy-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid

Cat. No.: B3022752
CAS No.: 1160247-48-2
M. Wt: 375.5
InChI Key: XACPVLRWQUOTFV-UHFFFAOYSA-N
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Description

2-(1-(Tert-Butoxycarbonyl)-6-Methoxy-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its use in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Tert-Butoxycarbonyl)-6-Methoxy-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid typically involves multiple steps. One common method includes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the formation of the spirocyclic structure through a series of cyclization reactions. The methoxy group is introduced via methylation reactions, and the final acetic acid moiety is added through carboxylation reactions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Tert-Butoxycarbonyl)-6-Methoxy-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

2-(1-(Tert-Butoxycarbonyl)-6-Methoxy-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(Tert-Butoxycarbonyl)-6-Methoxy-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(1-(Tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
  • 2-(3-(1-(Tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
  • tert-Butyloxycarbonyl-protected amino acids

Uniqueness

2-(1-(Tert-Butoxycarbonyl)-6-Methoxy-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid is unique due to its spirocyclic structure, which imparts specific steric and electronic properties. This uniqueness makes it valuable in applications where precise molecular interactions are required .

Properties

IUPAC Name

2-[5-methoxy-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO5/c1-20(2,3)27-19(25)22-9-7-21(8-10-22)13-14(11-18(23)24)16-6-5-15(26-4)12-17(16)21/h5-6,12,14H,7-11,13H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACPVLRWQUOTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=C(C=C3)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301112914
Record name 1′-[(1,1-Dimethylethoxy)carbonyl]-2,3-dihydro-6-methoxyspiro[1H-indene-1,4′-piperidine]-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301112914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-48-2
Record name 1′-[(1,1-Dimethylethoxy)carbonyl]-2,3-dihydro-6-methoxyspiro[1H-indene-1,4′-piperidine]-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1′-[(1,1-Dimethylethoxy)carbonyl]-2,3-dihydro-6-methoxyspiro[1H-indene-1,4′-piperidine]-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301112914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(Tert-Butoxycarbonyl)-6-Methoxy-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid
Reactant of Route 2
2-(1-(Tert-Butoxycarbonyl)-6-Methoxy-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid
Reactant of Route 3
2-(1-(Tert-Butoxycarbonyl)-6-Methoxy-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid
Reactant of Route 4
Reactant of Route 4
2-(1-(Tert-Butoxycarbonyl)-6-Methoxy-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid
Reactant of Route 5
2-(1-(Tert-Butoxycarbonyl)-6-Methoxy-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid
Reactant of Route 6
Reactant of Route 6
2-(1-(Tert-Butoxycarbonyl)-6-Methoxy-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid

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